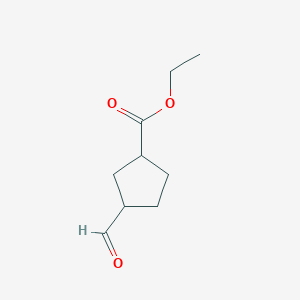
Ethyl 3-formylcyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-formylcyclopentane-1-carboxylate is an organic compound with a cyclopentane ring substituted with a formyl group and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-formylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 3-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 3-carboxycyclopentane-1-carboxylate.
Reduction: Ethyl 3-hydroxymethylcyclopentane-1-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 3-formylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-formylcyclopentane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons to form a hydroxymethyl group.
類似化合物との比較
Similar Compounds
Ethyl 3-formylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Methyl 3-formylcyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of a cyclopentane ring, formyl group, and ethyl ester group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl 3-formylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)8-4-3-7(5-8)6-10/h6-8H,2-5H2,1H3 |
InChIキー |
WZFBBSHFFGLSBQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


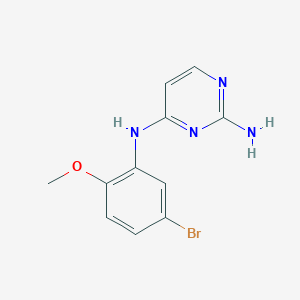
![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)
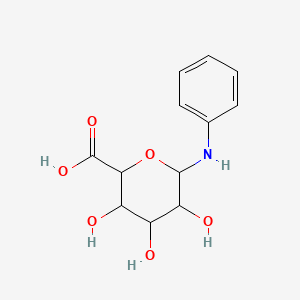
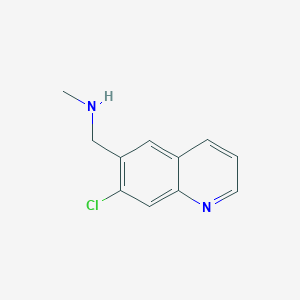
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)

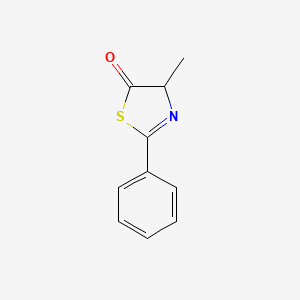
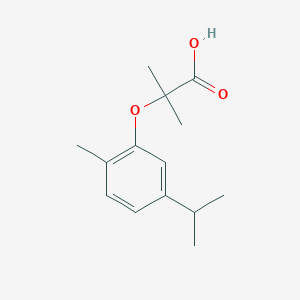

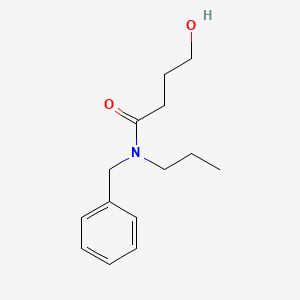
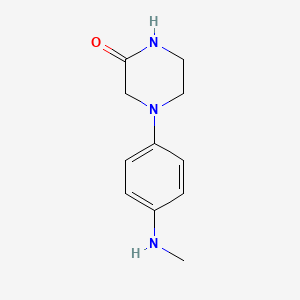
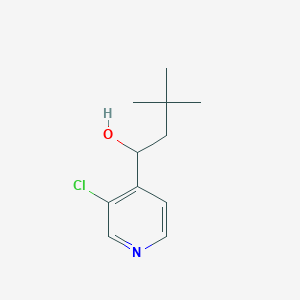
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
